4-[(2-Chloropyridin-3-yl)sulfonyl]-1-methyl-1,4-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chloropyridin-3-yl)sulfonyl]-1-methyl-1,4-diazaspiro[5.5]undecane is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloropyridinyl and sulfonyl groups, along with the spirocyclic diazaspiro structure, imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloropyridin-3-yl)sulfonyl]-1-methyl-1,4-diazaspiro[5.5]undecane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chloropyridinyl Intermediate: The synthesis begins with the chlorination of pyridine to form 2-chloropyridine.
Sulfonylation: The 2-chloropyridine is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Spirocyclization: The sulfonylated intermediate undergoes a spirocyclization reaction with a suitable diazaspiro precursor under basic conditions to form the final spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloropyridin-3-yl)sulfonyl]-1-methyl-1,4-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[(2-Chloropyridin-3-yl)sulfonyl]-1-methyl-1,4-diazaspiro[5.5]undecane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-[(2-Chloropyridin-3-yl)sulfonyl]-1-methyl-1,4-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The chloropyridinyl and sulfonyl groups can form hydrogen bonds and other interactions with target proteins or enzymes, modulating their activity. The spirocyclic structure provides rigidity and specificity in binding, enhancing the compound’s efficacy in its intended applications.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane: Lacks the methyl group, which can affect its chemical properties and biological activity.
4-[(2-Bromopyridin-3-yl)sulfonyl]-1-methyl-1,4-diazaspiro[5.5]undecane: The bromine atom can alter the compound’s reactivity and interactions compared to the chlorine atom.
Uniqueness
4-[(2-Chloropyridin-3-yl)sulfonyl]-1-methyl-1,4-diazaspiro[5.5]undecane is unique due to the combination of its spirocyclic structure and the presence of both chloropyridinyl and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(2-chloropyridin-3-yl)sulfonyl-1-methyl-1,4-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2S/c1-18-10-11-19(12-15(18)7-3-2-4-8-15)22(20,21)13-6-5-9-17-14(13)16/h5-6,9H,2-4,7-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJBTSZUCZTUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCCCC2)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.